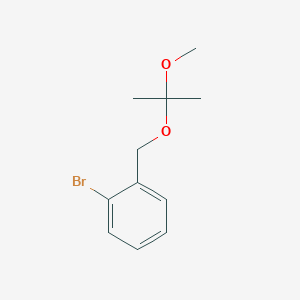
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid is a chiral compound with potential applications in various fields of chemistry and biology. The compound’s structure includes a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-benzyloxy-2-hydroxypropanoic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl carbamate under basic conditions to form the Boc-protected intermediate.
Formation of the Butanoic Acid Moiety: The protected intermediate undergoes a series of reactions, including esterification and subsequent hydrolysis, to introduce the butanoic acid moiety.
Final Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition or activation. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-benzyloxy-2-amino-butanoic acid: Lacks the Boc protecting group, making it more reactive.
(2R,3S)-3-benzyloxy-2-[tert-butoxycarbonyl-(ethyl)-amino]-butanoic acid: Contains an ethyl group instead of a methyl group, affecting its steric properties.
(2R,3S)-3-benzyloxy-2-[tert-butoxycarbonyl-(methyl)-amino]-pentanoic acid: Has an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
(2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)butanoicacid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. The Boc protecting group provides stability during synthetic transformations, while the chiral centers enable enantioselective reactions.
Eigenschaften
Molekularformel |
C17H25NO5 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(2R,3S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m0/s1 |
InChI-Schlüssel |
DMYNYZJGZSJUGU-GXTWGEPZSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-N-(3-bromophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B8401759.png)

![3-[1,3]Dioxolan-2-yl-benzoic acid hydrazide](/img/structure/B8401778.png)




